

# Application Notes and Protocols for (S)-(-)-HA 966 Administration in Mice

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## Compound of Interest

Compound Name: (S)-(-)-HA 966

Cat. No.: B040809

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## Introduction

**(S)-(-)-HA 966** is the S-enantiomer of the compound HA-966, a molecule recognized for its distinct effects on the central nervous system. Unlike its R-(+)-enantiomer, which acts as a selective antagonist at the glycine modulatory site of the NMDA receptor, **(S)-(-)-HA 966** demonstrates potent sedative, ataxic, and anticonvulsant properties.<sup>[1]</sup> Its mechanism of action is primarily attributed to its activity as a GABA-B receptor agonist, which leads to the inhibition of dopaminergic neuron firing in the substantia nigra.<sup>[2][3]</sup> This activity profile makes **(S)-(-)-HA 966** a valuable research tool for investigating sedative-hypnotic mechanisms, motor control, and seizure propagation. These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and the underlying signaling pathway of **(S)-(-)-HA 966** in mice.

## Data Presentation

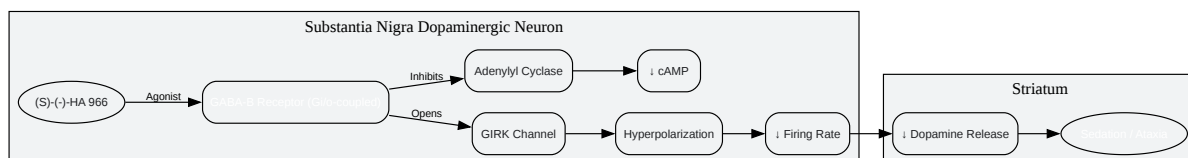
The following table summarizes the quantitative data on the recommended dosage of **(S)-(-)-HA 966** in mice for various biological effects.

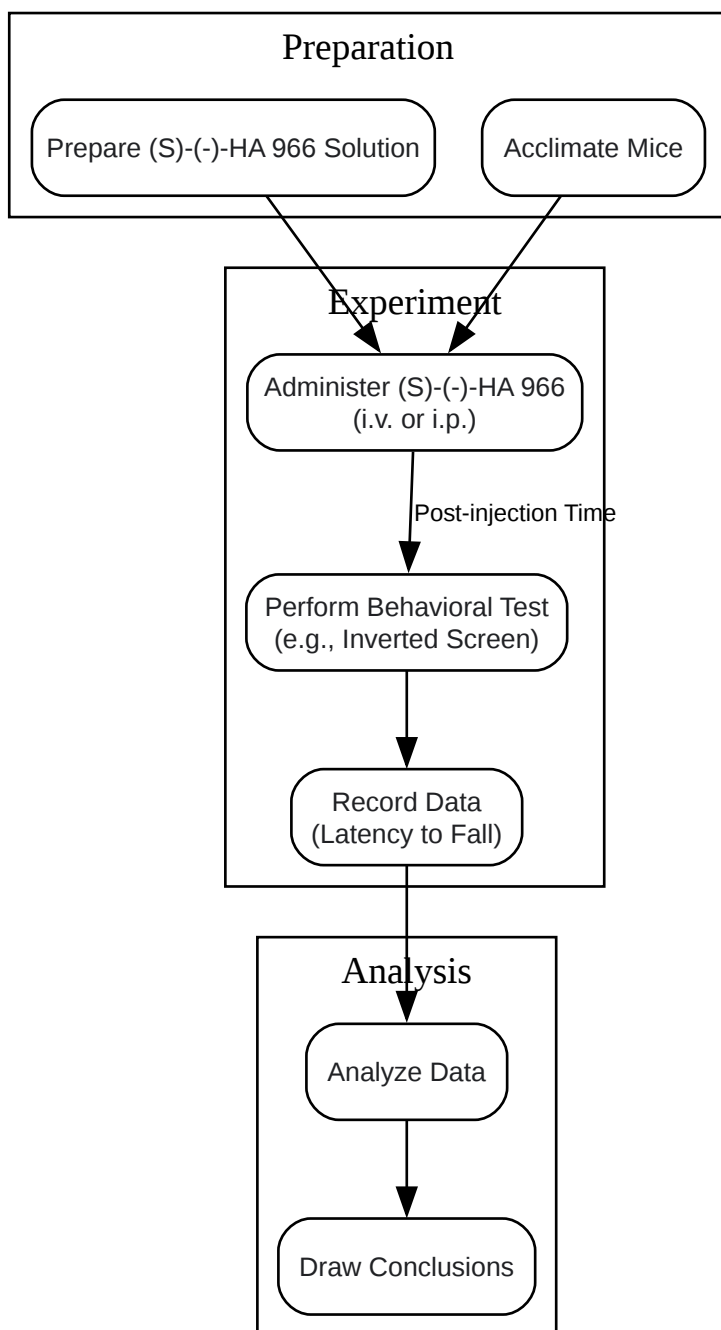
Biological Effect	Mouse Strain	Route of Administration	Dosage (mg/kg)	Observed Effect	Reference
Anticonvulsant	Not Specified	Intravenous (i.v.)	8.8 (ED50)	Prevention of tonic extensor seizures from low-intensity electroshock.	<a href="#">[1]</a>
Ataxia	Not Specified	Not Specified	>5	Animals fall from the rotarod. The (S)-enantiomer is 17 times more potent than the (R)-enantiomer.	<a href="#">[1]</a>
Sedation/Ataxia	Not Specified	Not Specified	Not Specified	The sedative/ataxic effect is mainly attributable to the (-)-enantiomer, which is >25-fold more potent than the (+)-enantiomer.	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>

## Signaling Pathway

The sedative and ataxic effects of **(S)-(-)-HA 966** are primarily mediated through its action on the dopaminergic system, originating in the substantia nigra and projecting to the striatum. **(S)-**

**(-)-HA 966** acts as a GABA-B receptor agonist on the dopaminergic neurons in the substantia nigra. Activation of these Gi/o-coupled receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This results in hyperpolarization of the neuronal membrane and a subsequent reduction in the firing rate of these dopaminergic neurons. The decreased dopamine release in the striatum is believed to be the underlying cause of the observed sedative and ataxic effects. This mechanism is similar to that of gamma-butyrolactone (GBL), which also produces sedation by inhibiting impulse flow in central dopaminergic neurons.[8]





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